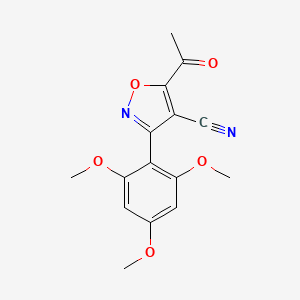
5-Acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with an acetyl group, a trimethoxyphenyl group, and a carbonitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential anticancer properties and its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-(2,4,6-Trimethoxyphenyl)isoxazole-4-carbonitrile: Similar structure but lacks the acetyl group.
5-Acetyl-3-phenylisoxazole-4-carbonitrile: Similar structure but lacks the trimethoxy groups on the phenyl ring.
Uniqueness
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile is unique due to the presence of both the acetyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. The trimethoxyphenyl group enhances its ability to interact with specific molecular targets, while the acetyl group can influence its reactivity and solubility .
Properties
CAS No. |
649746-10-1 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
5-acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14N2O5/c1-8(18)15-10(7-16)14(17-22-15)13-11(20-3)5-9(19-2)6-12(13)21-4/h5-6H,1-4H3 |
InChI Key |
TWIVPNVTAPLAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C2=C(C=C(C=C2OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


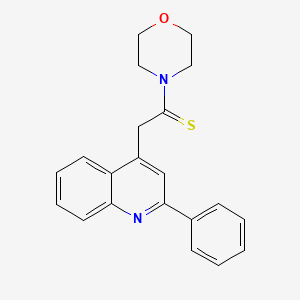
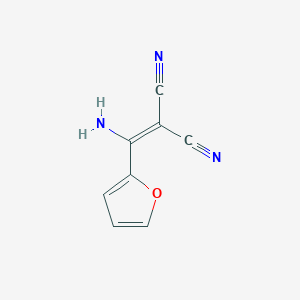
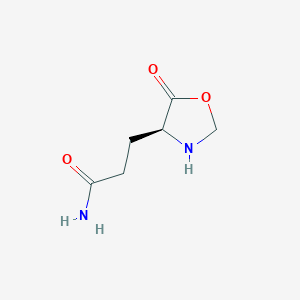
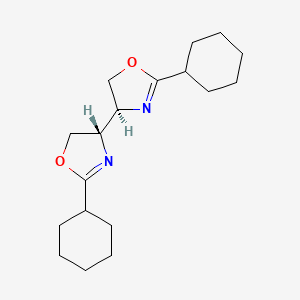

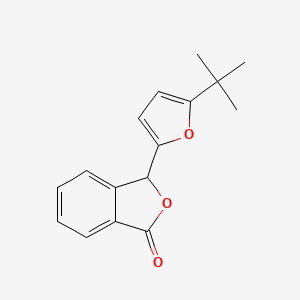
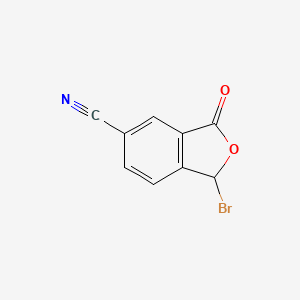



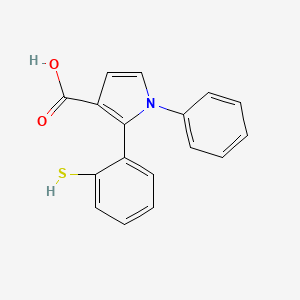
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
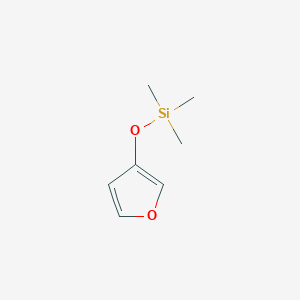
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
